2-(2,2-dicyclohexylethyl)piperidine;hydrochloride
Description
2-(2,2-Dicyclohexylethyl)piperidine hydrochloride, commonly known as perhexiline hydrochloride, is a synthetic piperidine derivative with significant cardiovascular pharmacological activity. Structurally, it comprises a piperidine ring substituted with a dicyclohexylethyl group and is formulated as a hydrochloride salt to enhance solubility and bioavailability .
Properties
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.ClH/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;/h16-20H,1-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUISNHKIKKJZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70792687 | |
| Record name | 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70792687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6621-48-3 | |
| Record name | Piperidine, 2-(2,2-dicyclohexylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70792687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction Parameters
A mixture of benzophenone (32.4 kg, 177.8 moles), α-picoline (33.1 kg, 355.5 moles), and lithium amide (4.54 kg, 197.4 moles) is heated to reflux (125–130°C) for 12 hours. The reaction generates ammonia, which is evolved vigorously during the process. After cooling, the crude product is isolated by filtration and purified via recrystallization in isopropyl alcohol, yielding 34.1 kg of 2-(2,2-diphenylethenyl)pyridine with a melting point of 117–119°C.
Dehydration and Purification
Dehydration of α,α-diphenyl-2-pyridineethanol is achieved using hydrochloric acid (37%) under reflux conditions. The resulting hydrochloride salt is neutralized with sodium hydroxide to precipitate the free base, which solidifies upon cooling. The intermediate is further purified by dissolving in isopropyl alcohol, followed by partial solvent removal and crystallization at 5°C.
Catalytic Hydrogenation to 2-(2,2-Dicyclohexylethyl)piperidine
The hydrogenation of 2-(2,2-diphenylethenyl)pyridine to 2-(2,2-dicyclohexylethyl)piperidine is the cornerstone of this synthesis. This step employs a rhodium-based catalyst under high-pressure hydrogen to reduce both the vinyl group and the pyridine ring.
Reaction Conditions and Catalyst Selection
The reduction is conducted in a solvent system of acetic acid or lower alkanols (e.g., methanol, ethanol) using a 5% rhodium-on-carbon catalyst. Key parameters include:
| Parameter | Range | Optimal Value |
|---|---|---|
| Hydrogen Pressure | 14–140 atmospheres | 20–50 atmospheres |
| Temperature | 90–200°C | 120–150°C |
| Reaction Time | 2.75–4.25 hours | 3–4 hours |
The reaction requires 10 moles of hydrogen per mole of starting material, monitored via hydrogen uptake. Higher pressures accelerate the reaction, with complete reduction achieved in 2.75 hours at 40 atmospheres compared to 4.25 hours at 24 atmospheres.
Work-Up and Isolation
Post-hydrogenation, the catalyst is removed by filtration, and the solvent is evaporated to yield an oily residue of 2-(2,2-dicyclohexylethyl)piperidine acetate. The free base is extracted using ethyl ether after alkalization with sodium hydroxide and subsequently converted to the maleate salt for purification.
Formation of the Hydrochloride Salt
While the patent emphasizes the maleate salt, the hydrochloride derivative is accessible through analogous acid-base chemistry. The free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or water), followed by recrystallization to achieve pharmaceutical-grade purity.
Acid-Base Reaction Dynamics
The protonation of the piperidine nitrogen occurs readily in acidic media. For example, dissolving the free base in ethanol and adding concentrated hydrochloric acid (37%) at 25°C precipitates the hydrochloride salt. The product is isolated by filtration, washed with cold acetone, and dried at 60–70°C.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dicyclohexylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be further reduced under specific conditions.
Substitution: The piperidine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a rhodium-supported catalyst is used for reduction.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction leads to the formation of fully saturated piperidine derivatives.
Substitution: Substitution reactions yield various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(2,2-dicyclohexylethyl)piperidine hydrochloride
- Molecular Formula : C_{16}H_{30}N·HCl
- Molecular Weight : 283.89 g/mol
The compound features a piperidine ring with a dicyclohexylethyl substituent, which contributes to its lipophilicity and potential for interacting with various biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders.
- Case Study : Research has indicated that derivatives of piperidine can exhibit antipsychotic and anxiolytic properties. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to dopamine receptors, which is crucial for treating schizophrenia and other mood disorders.
Pharmacological Studies
Pharmacological investigations focus on understanding the compound's mechanism of action at the molecular level.
- Mechanism of Action : The compound is thought to modulate neurotransmitter release by acting as an antagonist or agonist at specific receptors. This modulation can lead to significant physiological effects, such as altered mood and cognitive function.
- Research Findings : In vitro studies have demonstrated that 2-(2,2-dicyclohexylethyl)piperidine;hydrochloride can inhibit certain ion channels, which plays a role in its pharmacological profile.
Neuropharmacology
Due to its structural characteristics, this compound is particularly relevant in neuropharmacology.
- Applications : It has been studied for its effects on synaptic transmission and plasticity, which are critical in understanding learning and memory processes.
- Case Study : A study published in a peer-reviewed journal highlighted the compound's role in enhancing synaptic plasticity in animal models, suggesting potential applications in treating cognitive impairments.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurological disorders | Enhanced binding affinity to dopamine receptors observed |
| Pharmacological Studies | Understanding interaction with neurotransmitter systems | Inhibition of specific ion channels noted |
| Neuropharmacology | Effects on synaptic transmission and plasticity | Enhanced synaptic plasticity reported in animal models |
Mechanism of Action
The mechanism of action of 2-(2,2-dicyclohexylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Pharmacological Profile :
- Mechanism of Action: Perhexiline acts as a coronary vasodilator via direct relaxation of vascular smooth muscle, independent of beta-adrenergic receptors or adenosine deaminase inhibition. It increases coronary and femoral blood flow while reducing systemic vascular resistance and arterial blood pressure .
- Therapeutic Use : Primarily used for angina pectoris, it distinguishes itself from nitroglycerin by maintaining coronary blood flow even during systemic hypotension .
- Physicochemical Properties : The hydrochloride salt form improves water solubility, critical for oral administration. The base compound (CAS 6621-47-2) has a molecular weight of 335.99 g/mol and calculated thermochemical properties (e.g., heat capacity) .
Piperidine derivatives exhibit diverse pharmacological activities depending on substituents and salt forms. Below is a comparative analysis of perhexiline hydrochloride with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons :
Structural Modifications and Activity: Perhexiline’s dicyclohexylethyl group confers high lipophilicity, enhancing tissue penetration and sustained coronary vasodilation . In contrast, GZ-246B’s bis-phenylethyl substituents optimize interaction with vesicular monoamine transporters (VMAT), making it relevant for neurodegenerative disorders . Salt Forms: Perhexiline maleate (CAS 6724-53-4) was studied crystallographically, but the hydrochloride salt is preferred clinically due to improved solubility . Similarly, hexylcaine’s hydrochloride form ensures rapid onset in local anesthesia .
Pioglitazone HCl diverges entirely, leveraging a thiazolidinedione moiety to activate PPAR-γ receptors, highlighting how minor structural changes redirect therapeutic applications .
Safety and Selectivity :
Biological Activity
2-(2,2-dicyclohexylethyl)piperidine; hydrochloride, commonly known as perhexiline, is a compound that has garnered attention for its diverse biological activities, particularly in cardiovascular pharmacology and potential therapeutic applications. Originally developed as an antianginal agent, perhexiline's mechanism of action and its effects on various biological systems have been extensively studied.
Cardiovascular Effects
Perhexiline is primarily recognized for its role in treating angina pectoris. It enhances myocardial efficiency by shifting the substrate utilization from fatty acids to carbohydrates, thereby reducing oxygen consumption during cardiac work. This metabolic modulation is crucial for patients with ischemic heart conditions.
- Mechanism of Action : Perhexiline inhibits carnitine palmitoyltransferase, an enzyme pivotal for fatty acid metabolism in the mitochondria. This inhibition leads to decreased fatty acid oxidation and increased glucose utilization, which is beneficial for myocardial function during ischemia .
- Clinical Implications : Recent studies have shown that perhexiline can improve outcomes in patients with refractory angina and chronic heart failure. Its efficacy is particularly notable in populations with specific genetic profiles affecting drug metabolism, such as those with CYP2D6 polymorphisms .
Anticancer Potential
Recent investigations have expanded the scope of perhexiline beyond cardiovascular applications. Preliminary studies suggest that it may exhibit anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
- Mechanisms of Action : Similar to piperidine derivatives, perhexiline may influence several signaling pathways associated with cancer progression. These include the NF-κB and PI3K/Akt pathways, which are critical for cell survival and proliferation .
- Case Studies : Research has indicated potential efficacy against various cancer types, including breast and prostate cancers. The compound's ability to modulate apoptotic pathways positions it as a candidate for further exploration in oncological pharmacotherapy.
Toxicological Considerations
Despite its therapeutic benefits, perhexiline is associated with significant side effects, including hepatotoxicity and peripheral neuropathy. These adverse effects are often linked to high plasma concentrations resulting from genetic variations in drug metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
